Hpatt

Physicochemical Property Prediction Lipophilicity Iron Chelators

Common iron chelators like deferiprone are too hydrophilic for membrane permeability assays. Hpatt, with its bridged-ring architecture and predicted LogP of 2.86, offers a lipophilic alternative. • Distinct scaffold enables validation of in silico LogP models and docking studies. • Rigid tricyclic structure serves as a 'dark' chemical matter negative control in high-throughput screens. • Consistent purity ≥98% ensures reproducible analytical method development. Sourced for immediate procurement worldwide.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 125709-38-8
Cat. No. B138807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpatt
CAS125709-38-8
Synonyms5-hydroxy-5-phenyl-7-azatricyclo(7.4.0.0(2,7))trideca-2,9(1),10,12-tetraen-8-one
HPATT
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1C=C2C3=CC=CC=C3C(=O)N2CC1(C4=CC=CC=C4)O
InChIInChI=1S/C18H15NO2/c20-17-15-9-5-4-8-14(15)16-10-11-18(21,12-19(16)17)13-6-2-1-3-7-13/h1-10,21H,11-12H2
InChIKeyKQRSGYPRJFFWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpatt Procurement-Grade Overview


Hpatt (CAS 125709-38-8), systematically named 5-hydroxy-5-phenyl-7-azatricyclo(7.4.0.0(2,7))trideca-2,9(1),10,12-tetraen-8-one, is a synthetic organic compound classified as a bridged-ring compound [1]. With a molecular formula of C18H15NO2 and a molecular weight of 277.32 g/mol, its structure features a fused tricyclic framework that differentiates it from simpler heterocyclic analogs . First structurally characterized and deposited as a MeSH Supplementary Concept in 1990 [1], this compound remains a research-use-only chemical, with vendors explicitly stating it is not intended for therapeutic or veterinary applications .

May support analytical reference standard workflows with defined structure
May serve as a novel tricyclic scaffold for SAR exploration
May be used as a computational modeling probe with predicted descriptors

Why Hpatt Differs from Generic Iron Chelators


Hpatt possesses a unique tricyclic bridged-ring architecture [1] that is not shared by common, therapeutically established iron chelators such as deferiprone (a simple 3-hydroxypyridin-4-one) or desferrioxamine (a linear hexadentate hydroxamate). This structural divergence fundamentally alters key physicochemical properties, most notably its predicted lipophilicity (LogP) of approximately 2.86 . This contrasts sharply with the high hydrophilicity of desferrioxamine (LogP ≈ -2.0) and the low lipophilicity of deferiprone (LogP ≈ 0.5), which directly impacts membrane permeability and tissue distribution profiles. Therefore, substituting Hpatt with another compound based solely on a shared, broad 'iron chelator' classification would introduce significant and uncontrolled experimental variability, invalidating any comparative or structure-activity relationship (SAR) study reliant on its distinct molecular properties.

Structural architecture Tricyclic bridged-ring vs. simple monocyclic or linear chelators may alter metal coordination and SAR interpretation.
Lipophilicity profile Predicted lipophilicity differs substantially from highly hydrophilic or low-lipophilicity iron chelators, affecting membrane distribution studies.
Biological characterization gap Lack of curated bioactivity data means mechanisms and off-target profiles may not transfer from well-studied iron chelators.

Hpatt Quantitative Differentiation Guide


Predicted Lipophilicity vs. Clinical Iron Chelators

The predicted octanol-water partition coefficient (LogP) for Hpatt is 2.86, calculated using the ACD/Labs Percepta Platform . In contrast, the clinically used iron chelators deferiprone (LogP ≈ 0.5) and desferrioxamine (LogP ≈ -2.0) exhibit significantly lower lipophilicity [1]. This quantitative difference suggests that Hpatt is substantially more lipophilic.

Predicted Lipophilicity
Predicted
Hpatt LogP: 2.86 (predicted)
Deferiprone: ~0.5
Desferrioxamine: ~-2.0
Supports differential membrane-interaction context for SAR studies
In silico prediction; experimental confirmation not reported
Physicochemical Property Prediction Lipophilicity Iron Chelators Structure-Activity Relationship

Absence of Curated Biological Activity Data

As of its last update, the Comparative Toxicogenomics Database (CTD) indicates that no associations have been curated for Hpatt [1]. This means there are no reported, curated links between Hpatt and any specific gene, disease, or biological pathway within this authoritative database. This is in stark contrast to well-studied iron chelators like deferiprone and desferrioxamine, which have extensive, curated data on their mechanisms, targets, and toxicities.

Curated Bioactivity
Data gap
No curated gene/disease associations in CTD
Uncharacterized tool compound; limited to exploratory chemistry
Review CTD and literature for updates
Data Availability Biological Activity Literature Gap

Hpatt Research Application Scenarios


Reference Standard for Analytical Method Development

Given its well-defined structure [1] and predicted physicochemical properties , Hpatt can be procured for use as a reference standard in the development or calibration of analytical methods, such as HPLC or mass spectrometry, where a compound with its specific lipophilicity (LogP 2.86) and molecular weight (277.32 g/mol) is required.

Novel Scaffold for Exploratory Medicinal Chemistry

For medicinal chemistry groups focused on structure-activity relationship (SAR) studies of heterocyclic or bridged-ring compounds, Hpatt offers a unique, commercially available tricyclic scaffold [1]. Its procurement is justified for synthesizing novel derivatives to explore new chemical space distinct from simpler iron chelator motifs.

Computational Chemistry and Molecular Modeling

The predicted data for Hpatt, such as its LogP, molar refractivity, and polar surface area , makes it suitable for procurement by computational chemistry groups. It can serve as a case study for validating in silico prediction models or for use in docking studies where a rigid, bridged-ring structure is a parameter of interest.

Dark Chemical Matter Probe for Screening

The documented lack of curated biological associations in the CTD [2] is itself a valuable property for specific research applications. Hpatt can be procured as a 'dark' chemical matter probe in high-throughput screening campaigns designed to discover novel bioactive chemotypes, serving as a negative control or a starting point for hit identification where no prior biological bias exists.

Application
Selection Property
Validation Focus
Reference standard for analytical method development
Defined structure and predicted physicochemical profile
Method calibration and system suitability
Novel scaffold for exploratory medicinal chemistry
Unique tricyclic bridged-ring architecture
SAR derivative synthesis and chemical space exploration
Computational chemistry and molecular modeling
Predicted physicochemical descriptors
In silico model validation and docking studies
Dark chemical matter probe for screening
Absence of curated bioactivity data
Negative control for novel chemotype discovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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